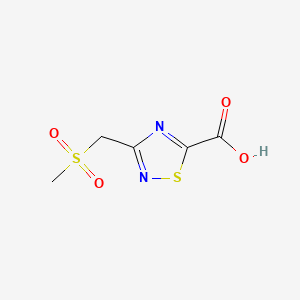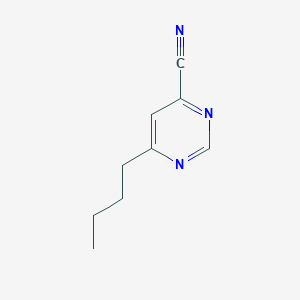![molecular formula C26H25N7O2 B14887092 4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acalabrutinib enantiomer is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound is designed to target and inhibit the activity of Bruton tyrosine kinase, an enzyme crucial for the survival and proliferation of B-cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acalabrutinib enantiomer involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloropyridine with 4-aminobenzamide under specific conditions to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then reacted with but-2-ynoyl chloride in the presence of a base to introduce the butynamide moiety.
Industrial Production Methods: Industrial production of acalabrutinib enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: Acalabrutinib enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated derivatives.
科学研究应用
Acalabrutinib enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its role in modulating B-cell receptor signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of targeted cancer therapies
作用机制
Acalabrutinib enantiomer exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the enzymatic activity of Bruton tyrosine kinase, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of Bruton tyrosine kinase-mediated activation of proteins such as CD86 and CD69 ultimately leads to the suppression of malignant B-cell growth .
相似化合物的比较
Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with similar applications.
Comparison:
Selectivity: Acalabrutinib enantiomer is more selective for Bruton tyrosine kinase compared to ibrutinib, resulting in fewer off-target effects.
Potency: Acalabrutinib enantiomer is designed to be more potent, providing effective inhibition at lower doses.
Safety Profile: Acalabrutinib enantiomer has a better safety profile with fewer adverse effects compared to ibrutinib.
属性
分子式 |
C26H25N7O2 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H25N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19,25,31H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-,25?/m1/s1 |
InChI 键 |
VAHLQHLGPMWFFV-OEPVSBQMSA-N |
手性 SMILES |
CC#CC(=O)N1CCC[C@@H]1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
规范 SMILES |
CC#CC(=O)N1CCCC1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

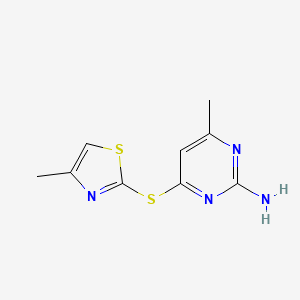
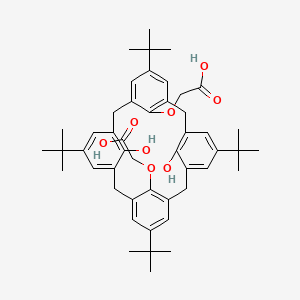
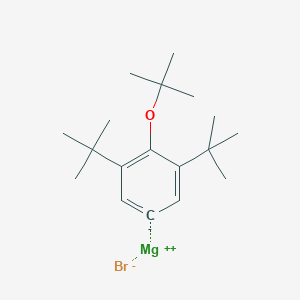

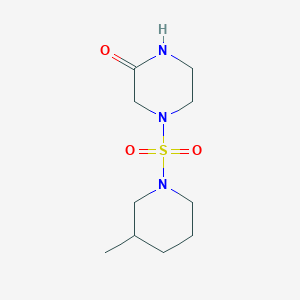
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)

![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
